N'-METHANESULFONYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE
Overview
Description
N’-Methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a chemical compound with the molecular formula C10H14N2O3S2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for solvent recovery, purification of the final product, and waste management.
Chemical Reactions Analysis
Types of Reactions
N’-Methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of key enzymes or structural components within the microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- N’-Methylsulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide
Uniqueness
N’-Methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties such as increased polarity and potential reactivity. This makes it distinct from other similar compounds, which may lack this functional group and therefore exhibit different chemical behaviors and applications .
Properties
IUPAC Name |
N'-methylsulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-17(14,15)12-11-10(13)8-6-16-9-5-3-2-4-7(8)9/h6,12H,2-5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOPTPRKWAPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CSC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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